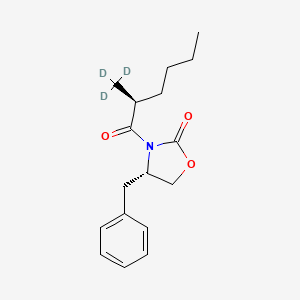

(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 is a chiral oxazolidinone derivative. This compound is notable for its use in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of deuterium (d3) in its structure can be useful in various research applications, including mechanistic studies and isotopic labeling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

Introduction of the Benzyl Group: Benzylation can be performed using benzyl bromide in the presence of a base such as sodium hydride.

Incorporation of the Alpha-Methyl-1-Oxohexyl Group: This step involves the addition of the alpha-methyl-1-oxohexyl group via an aldol reaction or similar carbon-carbon bond-forming reaction.

Deuterium Labeling:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzylic alcohol or ketone, while reduction could lead to a hydroxylated oxazolidinone.

科学的研究の応用

Chemistry

In chemistry, (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for the preparation of enantiomerically pure compounds.

Biology

In biological research, the compound can be used in studies involving enzyme mechanisms and protein-ligand interactions, particularly where isotopic labeling with deuterium is beneficial.

Medicine

Industry

In industrial applications, the compound can be used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.

作用機序

The mechanism by which (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Similar Compounds

(4S)-4-Benzyl-2-oxazolidinone: Lacks the alpha-methyl-1-oxohexyl group and deuterium labeling.

(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone: Similar structure but without deuterium labeling.

Uniqueness

The presence of deuterium in (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 makes it unique compared to its non-deuterated counterparts. This isotopic labeling can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

生物活性

(4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 is a chiral oxazolidinone compound that has garnered attention in both synthetic chemistry and biological research. Its unique structure, which includes deuterium labeling, enhances its utility in mechanistic studies and isotopic labeling applications. This article explores the biological activities associated with this compound, emphasizing its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The molecular formula of (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 is C17H23NO3, with a molecular weight of 292.39 g/mol. The compound features a chiral center that facilitates asymmetric synthesis, making it valuable in producing enantiomerically pure substances.

| Property | Value |

|---|---|

| IUPAC Name | (4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one |

| Molecular Formula | C17H23NO3 |

| Molecular Weight | 292.39 g/mol |

| CAS Number | 1329812-07-8 |

The biological activity of (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 primarily arises from its role as a chiral auxiliary in asymmetric synthesis. This property allows it to facilitate the formation of chiral centers in target molecules through diastereoselective reactions. In biological systems, the compound may interact with various enzymes and proteins, influencing their activity through structural mimicry or binding interactions.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. The compound's structural characteristics allow it to potentially inhibit bacterial protein synthesis by binding to the ribosomal RNA. Studies have shown that related oxazolidinones possess activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Enzyme Interaction Studies

The isotopic labeling provided by deuterium in (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 enhances its utility in enzyme kinetics studies. Deuterium can alter reaction rates and pathways, allowing researchers to gain insights into enzyme mechanisms and substrate interactions .

Case Study 1: Inhibition of Bacterial Growth

A study evaluated the antimicrobial efficacy of various oxazolidinones against common pathogens. The results indicated that compounds structurally similar to (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds was found to be significantly lower than traditional antibiotics .

Case Study 2: Mechanistic Insights through Isotopic Labeling

In a mechanistic study involving enzyme kinetics, researchers utilized deuterated oxazolidinones to trace metabolic pathways in bacterial cultures. The incorporation of deuterium allowed for precise tracking of substrate conversion and provided insights into the catalytic mechanisms employed by specific enzymes .

Comparative Analysis with Similar Compounds

A comparison with other oxazolidinones highlights the unique advantages of using (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3:

| Compound | Chiral Auxiliary | Deuterium Labeling | Antimicrobial Activity |

|---|---|---|---|

| (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 | Yes | Yes | High |

| (4S)-4-Benzyl-2-oxazolidinone | Yes | No | Moderate |

| (4S,αS)-4-Benzyl-3-(α-methyl-1-octanoyl)-2-oxazolidinone | Yes | No | Moderate |

特性

IUPAC Name |

(4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3/t13-,15-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOKDWJKCCPINR-FMUHRGQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CCCC)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。